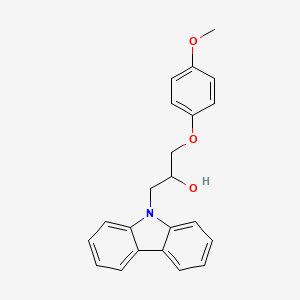
1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a beta-adrenergic receptor antagonist and has been found to exhibit anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol involves its binding to beta-adrenergic receptors. This binding inhibits the activation of these receptors by endogenous catecholamines, resulting in a decrease in intracellular cyclic AMP levels. This decrease in cyclic AMP levels leads to the inhibition of various cellular processes such as the production of pro-inflammatory cytokines and the growth of cancer cells.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis and inhibit the growth of cancer cells by downregulating various oncogenes and upregulating tumor suppressor genes. In addition, 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to exhibit bronchodilatory effects and has been studied for its potential applications in asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of anti-cancer drugs. In addition, this compound has been found to exhibit anti-inflammatory properties, which can be useful in studying the mechanisms of inflammation. However, one of the limitations of using 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol. One potential direction is the development of anti-cancer drugs based on this compound. Further studies can be conducted to investigate the mechanisms of action and optimize the structure of this compound for its anti-cancer properties. Another potential direction is the study of this compound in neurodegenerative disorders such as Alzheimer's disease. 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol has been found to exhibit neuroprotective properties, which can be useful in the development of treatments for neurodegenerative disorders. Overall, the potential applications of 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol make it a promising compound for further scientific research.
Métodos De Síntesis
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol involves the reaction of 9H-carbazole with 4-methoxyphenol in the presence of a base such as sodium hydride or potassium tert-butoxide. The resulting product is then reacted with 2-chloro-1-propanol to yield 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol. This synthesis method has been reported in various research articles and has been found to be efficient and scalable.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol has been extensively studied for its potential applications in various fields. In cancer research, this compound has been found to exhibit anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)-2-propanol has been studied for its anti-inflammatory properties and has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential applications in cardiovascular diseases, asthma, and neurodegenerative disorders.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(4-methoxyphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-17-10-12-18(13-11-17)26-15-16(24)14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,24H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPSAYKXQMRVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(4-methoxyphenoxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

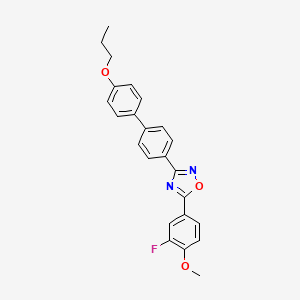
![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)
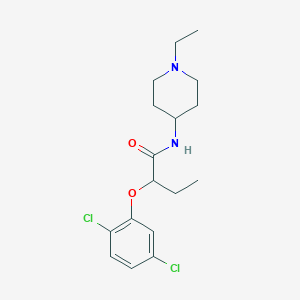
![methyl 3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5151735.png)
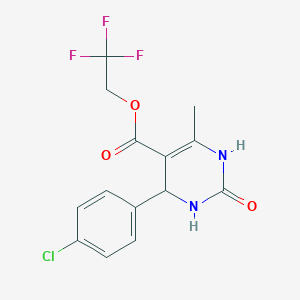
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-furamide](/img/structure/B5151761.png)
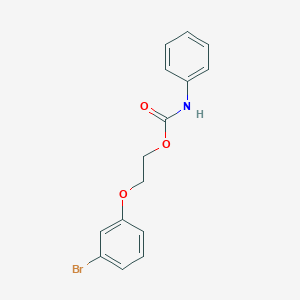
![2-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]pyrimidine](/img/structure/B5151774.png)
![N-(3-fluorophenyl)-N'-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5151779.png)
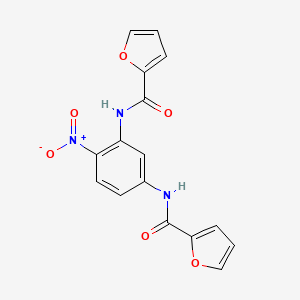
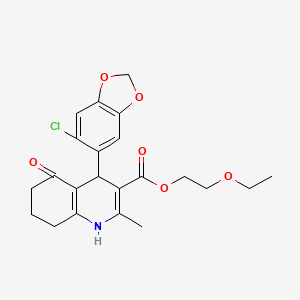
![ethyl 4-{[3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5151808.png)
![4-(2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5151815.png)